An In-Depth Technical Guide to (R)-DPN: A Selective Estrogen Receptor Beta Agonist
An In-Depth Technical Guide to (R)-DPN: A Selective Estrogen Receptor Beta Agonist
(R)-2,3-bis(4-Hydroxyphenyl)propionitrile , commonly known as (R)-DPN , is a synthetic, non-steroidal small molecule widely recognized for its potent and selective agonist activity at the estrogen receptor beta (ERβ). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
(R)-DPN is the (R)-enantiomer of the chiral molecule 2,3-bis(4-hydroxyphenyl)propionitrile. Its chemical structure is characterized by two hydroxyphenyl groups attached to a propionitrile (B127096) backbone.
| Identifier | Value |
| IUPAC Name | (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile |
| Chemical Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol [1] |
| CAS Number | 524047-78-7 |
| SMILES | N#C--INVALID-LINK--c2ccc(O)cc2 |
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| logP | Predicted values for the racemic mixture (DPN) are available, suggesting a lipophilic character. Specific experimental values for (R)-DPN are not published. | General chemical prediction software |
| pKa | The phenolic hydroxyl groups are the primary acidic moieties. The pKa is expected to be in the range typical for phenols (around 10). | Chemical structure analysis |
| Water Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.[1] | Product information[1] |
Pharmacology: A Highly Selective ERβ Agonist
(R)-DPN is a potent and highly selective agonist for estrogen receptor beta (ERβ) with significantly lower affinity for estrogen receptor alpha (ERα). This selectivity makes it an invaluable tool for elucidating the distinct physiological roles of ERβ.
Receptor Binding and Functional Activity
The binding affinity and functional potency of (R)-DPN have been characterized in various in vitro assays.
| Parameter | ERα | ERβ | Selectivity (β/α) | Reference |
| Ki (nM) | ~147 | ~1.82 | ~80-fold | Tocris Bioscience |
| EC₅₀ (nM) | ~66 (for rac-DPN) | ~0.85 (for rac-DPN) | ~78-fold (for rac-DPN) | [2] |
Note: Some reported values are for the racemic mixture (DPN), which includes the (S)-enantiomer. The (R)-enantiomer is reported to have a 3-4 fold higher affinity and potency for ERβ than the (S)-enantiomer.
Signaling Pathways
Upon binding to ERβ, (R)-DPN initiates a cascade of molecular events that modulate gene expression and cellular function. The activated ERβ dimer translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and influencing the transcription of target genes.
While a complete proteomic map of (R)-DPN-induced signaling is not fully elucidated, studies on ERβ activation suggest involvement in pathways regulating:
-
Cell proliferation and apoptosis: In some cellular contexts, ERβ activation has anti-proliferative and pro-apoptotic effects.
-
Inflammation: ERβ signaling has been shown to have anti-inflammatory properties.
-
Neuronal function: ERβ is expressed in the central nervous system and its activation is implicated in neuroprotection and cognitive function.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of (R)-DPN for ERα and ERβ.
Objective: To determine the inhibitory constant (Ki) of (R)-DPN for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-Estradiol.
Materials:
-
Recombinant human ERα and ERβ proteins
-
[³H]-Estradiol
-
(R)-DPN
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of (R)-DPN in assay buffer. Prepare a solution of [³H]-Estradiol at a concentration close to its Kd for each receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate concentration of recombinant ERα or ERβ, and the [³H]-Estradiol.
-
Competition: Add the serially diluted (R)-DPN or vehicle control to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) assay or filter binding assays.
-
Quantification: Add scintillation cocktail to the samples and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This protocol outlines a general procedure to measure the functional agonist activity of (R)-DPN on ERβ.
Objective: To quantify the ability of (R)-DPN to activate ERβ-mediated gene transcription using a luciferase reporter system.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector for human ERβ
-
Luciferase reporter plasmid containing EREs upstream of the luciferase gene
-
Transfection reagent
-
Cell culture medium
-
(R)-DPN
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of (R)-DPN or vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer. If a Renilla luciferase control is used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the logarithm of the (R)-DPN concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of (R)-DPN that produces 50% of the maximal response.
Synthesis
The enantioselective synthesis of (R)-DPN has been reported and typically involves a multi-step process. A general synthetic route is outlined below.[3]
-
Formation of a substituted stilbene (B7821643): This is achieved through the basic addition of 2-(4-methoxyphenyl)acetonitrile to 4-methoxybenzaldehyde.
-
Reduction of the stilbene: The stilbene is reduced, for example using sodium borohydride (B1222165) (NaBH₄), to yield 2,3-bis(4-methoxyphenyl)propanenitrile.
-
Demethylation: The methyl ethers are cleaved using a demethylating agent such as boron tribromide (BBr₃) to afford the racemic DPN.
-
Chiral Resolution or Asymmetric Synthesis: The (R)-enantiomer is then isolated from the racemic mixture through chiral chromatography or synthesized directly using an asymmetric synthetic approach.
Metabolism and Pharmacokinetics
Studies on the racemic mixture of DPN in rats have shown that it undergoes Phase II metabolism, with glucuronidation and sulfation being the major metabolic pathways. The pharmacokinetic properties of the individual (R)- and (S)-enantiomers may differ, and further studies are needed to fully characterize the metabolic fate of (R)-DPN specifically. In vitro studies using human liver microsomes would be valuable for predicting its metabolic stability and identifying potential metabolites in humans.
Conclusion
(R)-DPN is a critical research tool for investigating the biological functions of ERβ. Its high selectivity allows for the dissection of ERβ-mediated signaling pathways from those activated by ERα. This in-depth technical guide provides a foundational understanding of its chemical and pharmacological properties. Further research into its detailed physicochemical characteristics, downstream signaling networks, and enantiomer-specific metabolism will continue to enhance its utility in drug discovery and development, particularly in therapeutic areas where ERβ plays a significant role, such as in certain cancers, inflammatory diseases, and neurodegenerative disorders.
